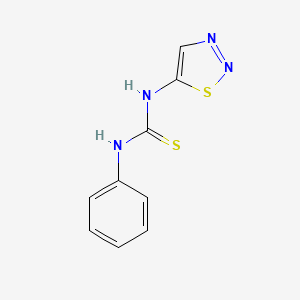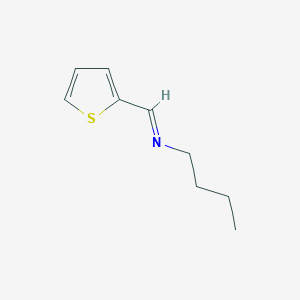
1-Butanamine, N-(2-thienylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-(2-thienylmethylene)- is an organic compound with the molecular formula C9H13NS. It is a derivative of butanamine where the nitrogen atom is bonded to a 2-thienylmethylene group. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(2-thienylmethylene)- typically involves the reaction of butanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond between the amine and the aldehyde.
Industrial Production Methods
While specific industrial production methods for 1-Butanamine, N-(2-thienylmethylene)- are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanamine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the thienylmethylene group.
Aplicaciones Científicas De Investigación
1-Butanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The thienylmethylene group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanamine: A simple primary amine without the thienylmethylene group.
2-Thiophenecarboxaldehyde: The aldehyde precursor used in the synthesis of 1-Butanamine, N-(2-thienylmethylene)-.
N-Methyl-1-butanamine: A similar compound where the nitrogen is bonded to a methyl group instead of a thienylmethylene group.
Uniqueness
1-Butanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties such as enhanced aromaticity and potential for π-π interactions. This makes it a valuable compound in the synthesis of complex organic molecules and in studies involving molecular interactions.
Propiedades
Número CAS |
54433-73-7 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
N-butyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C9H13NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3 |
Clave InChI |
CAUZOVGNAVRJQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
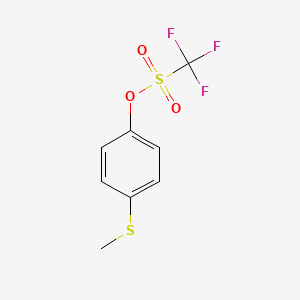
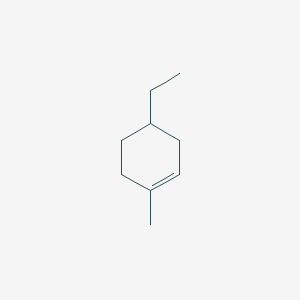
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
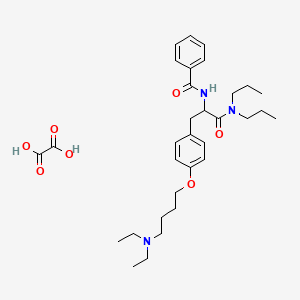


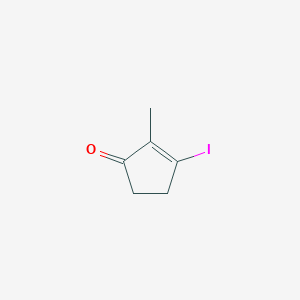
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
